molecular formula C20H22BrN3O5 B250897 Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate

Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate

Cat. No. B250897
M. Wt: 464.3 g/mol
InChI Key: WEFVCCUJPCBEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate, also known as EAFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has been found to inhibit the activity of the proteasome, an enzyme complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has been found to have several biochemical and physiological effects. Studies have shown that Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate can inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer. Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has also been found to have antimicrobial properties, which makes it useful for researchers studying infectious diseases. However, one of the limitations of using Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate in lab experiments is its potential toxicity. Studies have shown that Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate can be toxic to certain cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate. One area of research is the development of new cancer therapies based on Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate. Studies have shown that Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. Another area of research is the development of new antibiotics based on Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate. Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Finally, future research could focus on the potential use of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate in the treatment of inflammatory diseases. Studies have shown that Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis and Crohn's disease.
Conclusion
In conclusion, Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and antimicrobial properties. While there are some limitations to using Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate in lab experiments, it has the potential to be a valuable tool for researchers studying cancer, infectious diseases, and inflammatory diseases. Future research on Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate could lead to the development of new cancer therapies, antibiotics, and treatments for inflammatory diseases.

Synthesis Methods

Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate can be synthesized using a multi-step process that involves several chemical reactions. The synthesis of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate begins with the reaction between ethyl 4-aminobenzoate and 5-bromo-2-furoic acid, which results in the formation of ethyl 4-(5-bromo-2-furoylamino)benzoate. This intermediate is then reacted with acetyl chloride to form ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has been found to have several potential applications in scientific research. One of the primary uses of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate is in the study of cancer. Studies have found that Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C20H22BrN3O5

Molecular Weight

464.3 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(5-bromofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H22BrN3O5/c1-3-28-20(27)14-4-5-16(24-10-8-23(9-11-24)13(2)25)15(12-14)22-19(26)17-6-7-18(21)29-17/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)

InChI Key

WEFVCCUJPCBEAC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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